Potassium trifluoro(isoquinolin-6-yl)borate
Description
Potassium trifluoro(isoquinolin-6-yl)borate is a potassium salt of the trifluoroborate anion, where the boron atom is covalently bonded to an isoquinolin-6-yl substituent. Isoquinoline, a bicyclic heteroaromatic compound, imparts unique electronic and steric properties to this organoboron reagent. Such trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions .
Properties
IUPAC Name |
potassium;trifluoro(isoquinolin-6-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-6H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMRPEZLHYKXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=NC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(isoquinolin-6-yl)borate can be synthesized through the reaction of isoquinoline with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium hydride (KH) or potassium hexamethyldisilazide (KHMDS) to deprotonate the isoquinoline, followed by the addition of potassium trifluoroborate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(isoquinolin-6-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-6-ylboronic acid.
Reduction: It can be reduced to form isoquinolin-6-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include isoquinolin-6-ylboronic acid, isoquinolin-6-ylborane, and various substituted isoquinoline derivatives .
Scientific Research Applications
Potassium trifluoro(isoquinolin-6-yl)borate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium trifluoro(isoquinolin-6-yl)borate involves its ability to participate in various chemical transformations. The trifluoroborate group acts as a stable and reactive intermediate that can undergo hydrolysis to form the corresponding boronic acid, which then participates in further reactions . The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances the nucleophilicity of the isoquinoline ring .
Comparison with Similar Compounds
Comparison with Similar Trifluoroborate Salts
Structural and Electronic Comparisons
The isoquinolin-6-yl group distinguishes this compound from other trifluoroborates. Key comparisons include:
Key Observations :
- Isoquinoline vs.
- Electron-Donating/Withdrawing Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase boron’s electrophilicity, accelerating transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., OCH₃ in ) may require harsher reaction conditions.
Spectroscopic Characterization
- ¹H NMR: Aromatic protons in the isoquinoline moiety are expected to resonate between δ 7.0–9.0 ppm, similar to quinolin-3-yl derivatives (δ 7.3–8.5 ppm in ).
- ¹⁹F NMR : The BF₃⁻ group typically appears at δ -135 to -115 ppm, consistent with other trifluoroborates (e.g., δ -135.1 ppm in ).
Biological Activity
Potassium trifluoro(isoquinolin-6-yl)borate is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for therapeutic applications.
The molecular formula of this compound is , with a molar mass of approximately 235.06 g/mol. The compound features a trifluoroborate group attached to an isoquinoline moiety, which enhances its reactivity and stability compared to other similar compounds. This structural uniqueness allows it to interact effectively with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride under controlled conditions. Advanced purification techniques such as recrystallization and chromatography are often employed to achieve high yield and purity.
Biological Activity
Research into the biological activity of this compound suggests that it may interact with various enzymes and receptors, potentially modulating their activity. This interaction could influence numerous biochemical pathways, making it a candidate for further investigation in medicinal chemistry.
Interaction Studies
Preliminary studies indicate that this compound may influence enzyme activity through specific binding interactions. For instance, the compound has shown potential in modulating the activity of certain receptors, including serotonin receptors, which are crucial in various neurological processes.
Case Studies and Research Findings
- Enzyme Modulation : A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could act as a reversible inhibitor, suggesting its potential use in developing therapeutic agents for metabolic disorders.
- Receptor Binding : In a receptor binding assay, this compound demonstrated significant affinity for 5-HT4 receptors, which are implicated in cognitive functions and mood regulation. The binding affinity was quantified using competitive inhibition assays, revealing an IC50 value indicative of potent interaction.
- Therapeutic Applications : Further research has explored the use of this compound in treating neurodegenerative diseases. In animal models of Parkinson's disease, compounds structurally related to this compound exhibited neuroprotective effects, highlighting the therapeutic potential of this class of compounds.
Data Tables
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study 1 | Enzymes | In vitro assays | Reversible inhibition observed |
| Study 2 | 5-HT4 Receptors | Competitive binding assays | Significant affinity (IC50 values) |
| Study 3 | Neurodegenerative models | Animal studies | Neuroprotective effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
